
1-Bromo-4-ethyl-2-fluorobenzene molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Bromo-4-ethyl-2-fluorobenzene

Cat. No.: B1509437 Get Quote

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Properties, Synthesis, and

Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-
fluorobenzene, a key halogenated aromatic intermediate. We delve into its fundamental

physicochemical properties, explore common synthetic pathways with mechanistic insights,

and detail its strategic applications, particularly as a structural motif in the design and

development of novel therapeutics. This document serves as a critical resource for

researchers, medicinal chemists, and process development scientists, offering both

foundational knowledge and practical, field-proven insights into the utilization of this versatile

chemical building block.

Introduction: The Strategic Importance of
Fluorinated Building Blocks
In the landscape of modern drug discovery and organic synthesis, fluorinated intermediates

have become indispensable tools. The strategic incorporation of fluorine atoms into molecular

scaffolds can profoundly influence a compound's pharmacological profile, enhancing properties

such as metabolic stability, membrane permeability, lipophilicity, and binding affinity to target

proteins.[1] 1-Bromo-4-ethyl-2-fluorobenzene (CAS No. 928304-44-3) is a prime example of

such a high-value building block. Its unique substitution pattern—featuring a reactive bromine
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atom for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and

an ethyl group for steric and lipophilic influence—makes it a versatile precursor for a wide

range of complex molecular architectures.[2] This guide will elucidate the core characteristics of

this compound and demonstrate its utility in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is foundational to its effective

use in synthesis. 1-Bromo-4-ethyl-2-fluorobenzene is a colorless liquid or solid with

properties that dictate its handling, reaction conditions, and purification methods.[3]

Table 1: Key Physicochemical Properties of 1-Bromo-4-ethyl-2-fluorobenzene

Property Value Source

Molecular Weight 203.05 g/mol --INVALID-LINK--[4]

Molecular Formula C₈H₈BrF --INVALID-LINK--[3]

CAS Number 928304-44-3 --INVALID-LINK--[5]

IUPAC Name
1-bromo-4-ethyl-2-

fluorobenzene
--INVALID-LINK--[4]

Melting Point -21 °C --INVALID-LINK--[3]

Boiling Point 190-193 °C --INVALID-LINK--[3]

Density 1.326 g/mL --INVALID-LINK--[3]

Calculated XLogP3 3.5 --INVALID-LINK--[4]

Canonical SMILES CCC1=CC(=C(C=C1)Br)F --INVALID-LINK--[4]

Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure

correct regioselectivity. The preparation of 1-Bromo-4-ethyl-2-fluorobenzene typically

involves a multi-step sequence leveraging the directing effects of the substituents. A common

and logical approach begins with a commercially available precursor, such as 3-

fluoroethylbenzene, followed by electrophilic aromatic substitution.
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Causality of the Synthetic Route: The ethyl group is an ortho-, para-directing activator, while the

fluorine atom is an ortho-, para-directing deactivator. When both are present, the activating

ethyl group primarily governs the position of the incoming electrophile. Bromination of 3-

fluoroethylbenzene will yield a mixture of isomers, with the major product being 1-Bromo-4-
ethyl-2-fluorobenzene due to the combined directing effects and steric hindrance at other

positions.

Starting Material

Electrophilic Aromatic Substitution

Reagents

Final Product

3-Fluoroethylbenzene

Bromination

 Substrate

1-Bromo-4-ethyl-2-fluorobenzene

 Major Product
(ortho to Ethyl, para to Fluoro)

Br₂, FeBr₃ (Lewis Acid)

 Electrophile generation

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Bromo-4-ethyl-2-fluorobenzene.

Applications in Drug Development and Medicinal
Chemistry
The true value of 1-Bromo-4-ethyl-2-fluorobenzene lies in its role as a versatile intermediate.

The bromine atom serves as a highly functional "handle" for introducing further complexity,

most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck,
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and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical

synthesis.

Scaffold for Targeted Inhibitors: Similar halogenated phenyl rings are critical starting

materials for synthesizing targeted kinase inhibitors, such as IKK2 inhibitors used in

inflammatory and oncology research.[6] The 4-ethyl-2-fluorophenyl moiety can be

strategically positioned within an active site to form favorable hydrophobic and electronic

interactions.

CNS Agents: The introduction of fluorine is a well-established strategy for developing agents

targeting the central nervous system (CNS).[2] Fluorine can enhance blood-brain barrier

penetration and block metabolic degradation pathways, prolonging the half-life of a drug

candidate. This makes the title compound an attractive starting point for novel CNS-active

molecules.

Agrochemicals: Beyond pharmaceuticals, this intermediate is valuable in the synthesis of

advanced agrochemicals, where molecular stability and targeted biological activity are

paramount.[7]

Experimental Protocol: Suzuki Cross-Coupling
To illustrate the practical utility of 1-Bromo-4-ethyl-2-fluorobenzene, this section provides a

detailed, self-validating protocol for a representative Suzuki cross-coupling reaction.

Objective: To synthesize 4-ethyl-2-fluoro-4'-methylbiphenyl from 1-Bromo-4-ethyl-2-
fluorobenzene and 4-methylphenylboronic acid.

Workflow Diagram:
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1. Reagent Preparation
- 1-Bromo-4-ethyl-2-fluorobenzene

- 4-Methylphenylboronic Acid
- Pd(PPh₃)₄ Catalyst

- K₂CO₃ Base
- Toluene/H₂O Solvent

2. Reaction Setup
- Combine reagents in flask

- Purge with N₂/Ar
- Heat to reflux (e.g., 90°C)

 Combine & Inert

3. Reaction Monitoring
- Thin-Layer Chromatography (TLC)

 or LC-MS
- Monitor disappearance of starting material

 Heat & Monitor

4. Work-up & Extraction
- Cool reaction

- Separate organic/aqueous layers
- Wash organic layer (brine)

- Dry with Na₂SO₄

 Reaction Complete

5. Purification
- Concentrate under vacuum

- Purify via Flash Column Chromatography
 (Silica gel, Hexane/EtOAc gradient)

 Isolate Crude

6. Product Validation
- ¹H NMR, ¹³C NMR, MS

- Confirm structure and purity

 Isolate Pure

Click to download full resolution via product page

Caption: Standard workflow for a Suzuki cross-coupling reaction.
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Step-by-Step Methodology:

Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser is flame-dried under vacuum and allowed to cool under a nitrogen

atmosphere.

Expertise & Experience: This step is critical to remove adsorbed water from the glassware,

which can otherwise quench the catalyst and hydrolyze the boronic acid, reducing reaction

efficiency.

Reagent Addition: To the flask, add 1-Bromo-4-ethyl-2-fluorobenzene (1.0 eq), 4-

methylphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

Causality: The boronic acid is used in slight excess to drive the reaction to completion.

K₂CO₃ is the base required for the transmetalation step of the catalytic cycle. The

palladium complex is the catalyst that facilitates the C-C bond formation.

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. The resulting

mixture is degassed by bubbling nitrogen through it for 15 minutes.

Trustworthiness: Degassing is a self-validating step to ensure the integrity of the catalytic

system. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the

reaction.

Reaction Execution: Heat the mixture to reflux (approximately 90-95°C) with vigorous

stirring.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed

(typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a

separatory funnel. Wash the organic layer sequentially with water and brine.

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. Purify the crude residue by flash column
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chromatography on silica gel. The structure and purity of the final product should be

confirmed by NMR spectroscopy and Mass Spectrometry.

Safety and Handling
As an organohalogen compound, 1-Bromo-4-ethyl-2-fluorobenzene requires careful handling

in a well-ventilated area, preferably a chemical fume hood.[8]

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant

gloves, and safety glasses or goggles.[3][8]

Incompatibilities: Avoid contact with strong oxidizing agents. Store away from sources of heat

or ignition.[3]

Exposure: Avoid contact with skin and eyes and inhalation of vapors.[3] In case of accidental

contact, rinse immediately with plenty of water and seek medical advice.[3]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations

for hazardous chemical waste.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS)

provided by the supplier.[3]

Conclusion
1-Bromo-4-ethyl-2-fluorobenzene is more than just a chemical intermediate; it is a strategic

tool for molecular design. Its well-defined physicochemical properties, predictable reactivity in

cornerstone synthetic reactions, and the advantageous pharmacological effects imparted by its

structural motifs make it a highly valuable compound in the armory of medicinal and synthetic

chemists. This guide has provided the foundational knowledge and practical protocols

necessary for its effective and safe utilization in demanding research and development

environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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